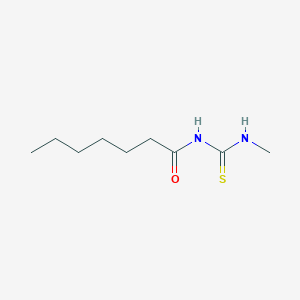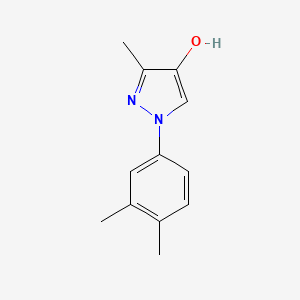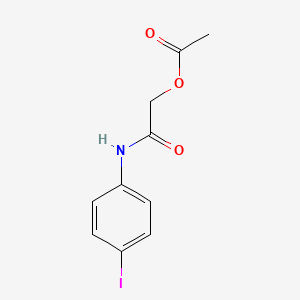![molecular formula C7H4ClNO2 B13987948 6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
6-Chlorofuro[3,4-C]pyridin-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is a halogenated heterocyclic compound with the molecular formula C7H4ClNO It is a derivative of furo[3,4-C]pyridine, where a chlorine atom is substituted at the 6th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one typically involves the chlorination of furo[3,4-C]pyridine derivatives. One common method is the reaction of furo[3,4-C]pyridine with N-chlorosuccinimide (NCS) or sodium hypochlorite under controlled conditions . The reaction proceeds at the 6th position of the pyridine ring, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted furo[3,4-C]pyridine derivative.
Wissenschaftliche Forschungsanwendungen
6-Chlorofuro[3,4-C]pyridin-1(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications
Wirkmechanismus
The mechanism of action of 6-Chlorofuro[3,4-C]pyridin-1(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chlorofuro[3,2-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 6-Chloroimidazo[1,2-a]pyridine
Uniqueness
6-Chlorofuro[3,4-C]pyridin-1(3H)-one is unique due to its specific substitution pattern and the presence of both furan and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H4ClNO2 |
|---|---|
Molekulargewicht |
169.56 g/mol |
IUPAC-Name |
6-chloro-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-5-4(2-9-6)3-11-7(5)10/h1-2H,3H2 |
InChI-Schlüssel |
YVWDQUMYGOSHLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=C(C=C2C(=O)O1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)


![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)





![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)




